Product packaging for Diethyl aziridin-2-ylphosphonate(Cat. No.:CAS No. 35212-68-1)

Diethyl aziridin-2-ylphosphonate

Cat. No.: B12076857
CAS No.: 35212-68-1
M. Wt: 179.15 g/mol
InChI Key: KHKCENZKQRKPOE-UHFFFAOYSA-N
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Description

Diethyl aziridin-2-ylphosphonate is a highly valuable chiral aziridine building block in organic synthesis. Its primary research application is as a stable chiral synthon for the rapid, stereocontrolled synthesis of a diverse library of β-substituted α-amino phosphonates, which are important structural analogues of natural α-amino acids . The strained, three-membered aziridine ring, activated by an electron-withdrawing group on the nitrogen, allows for regioselective ring-opening reactions by various nucleophiles, enabling efficient access to these biologically relevant molecules . This regioselective ring-opening is a key mechanism of action, facilitating the introduction of structural diversity. Aziridine-2-phosphonate derivatives have demonstrated significant biological potential, exhibiting antiproliferative activity against human cancer cell lines, such as A549 lung adenocarcinoma, as well as antibacterial and antifungal properties . The phosphonate group serves as a bioisostere for a carboxylic acid, which can enhance metabolic stability and alter the physicochemical properties of the resulting compounds, making them attractive for medicinal chemistry and drug discovery . This product is intended for research purposes as a key intermediate in the development of novel pharmacologically active agents and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14NO3P B12076857 Diethyl aziridin-2-ylphosphonate CAS No. 35212-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35212-68-1

Molecular Formula

C6H14NO3P

Molecular Weight

179.15 g/mol

IUPAC Name

2-diethoxyphosphorylaziridine

InChI

InChI=1S/C6H14NO3P/c1-3-9-11(8,10-4-2)6-5-7-6/h6-7H,3-5H2,1-2H3

InChI Key

KHKCENZKQRKPOE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CN1)OCC

Origin of Product

United States

Halo Aminophosphonates

Common Synthetic Routes

Several strategies have been developed for the synthesis of the aziridine (B145994) phosphonate (B1237965) framework. One prominent method is the aza-Darzens reaction , which involves the reaction of lithium diethyl iodomethylphosphonate with N-sulfinyl-imines. nih.gov This approach can be highly stereoselective, affording a single diastereomeric N-sulfinylaziridine 2-phosphonate. nih.gov

Another key synthetic pathway is the intramolecular Sₙ2 cyclization of vicinal haloamines. nih.gov For instance, the treatment of β-aminophosphonates containing a halogen atom with a base can induce ring closure to form the aziridine ring. nih.gov In some cases, this transformation has been observed to occur spontaneously over time at room temperature. nih.gov Reductive cyclization of specific halogenated imines using reducing agents like lithium aluminium hydride (LiAlH₄) also represents a viable route to the aziridine ring system. nih.gov

Key Reagents and Conditions

The choice of reagents and reaction conditions is critical for the successful synthesis of Diethyl aziridin-2-ylphosphonate.

Table 2: Reagents and Conditions for Synthesis

Synthetic Route Key Reagents Conditions
Aza-Darzens Reaction Lithium diethyl iodomethylphosphonate, N-(2,4,6-trimethylphenylsulfinyl)imines Asymmetric synthesis
Deprotection MeMgBr Removal of the sulfinyl group to yield the NH-aziridine

| Intramolecular Sₙ2 Cyclization | β-aminophosphonates, Triethylamine (B128534) | Anhydrous DMF, 70 °C |

Reactivity and Mechanistic Investigations of Diethyl Aziridin 2 Ylphosphonate

Aziridine (B145994) Ring-Opening Reactions

The high ring strain of the aziridine moiety in diethyl aziridin-2-ylphosphonate makes it susceptible to nucleophilic attack, leading to the cleavage of one of the carbon-nitrogen bonds. This ring-opening can be initiated by a wide range of nucleophiles and can also be facilitated by electrophilic activation of the ring nitrogen.

Nucleophilic Ring-Opening Pathways

The nucleophilic ring-opening of this compound can proceed via attack at either the C2 or C3 position of the aziridine ring. The regiochemical outcome is a subject of considerable investigation and is influenced by steric and electronic factors of the substrate and the attacking nucleophile, as well as the presence of activating groups on the aziridine nitrogen.

The reaction of this compound with carbon-based nucleophiles such as Grignard reagents, organolithium compounds, and organocuprates represents a powerful method for the formation of new carbon-carbon bonds and the synthesis of novel α-aminophosphonates with extended carbon chains. The regioselectivity of this reaction is a critical aspect, dictating the final structure of the product.

While specific studies on this compound itself are limited in publicly accessible literature, related studies on similar aziridine systems suggest that the regiochemical outcome is highly dependent on the nature of the carbon nucleophile and the presence of activating groups on the aziridine nitrogen. For instance, in reactions involving organocuprates, conjugate addition (attack at the C3 position) is often favored, particularly with α,β-unsaturated aziridines. In contrast, more reactive organolithium and Grignard reagents may exhibit less selectivity, potentially leading to a mixture of products from attack at both C2 and C3. The stereospecificity of these reactions is also of paramount importance, with an S(_N)2-type mechanism generally leading to an inversion of configuration at the attacked carbon center.

Further research is required to fully elucidate the regioselective and stereospecific outcomes of the reaction of this compound with a broad range of carbon nucleophiles.

The ring-opening of this compound with nitrogen-based nucleophiles provides a direct route to vicinal diamines and other nitrogen-containing phosphonates. Research in this area has demonstrated the feasibility of this transformation, with the regioselectivity being a key point of investigation.

Studies on N-protected (aziridin-2-yl)methylphosphonates have shown that the ring-opening with trimethylsilyl (B98337) azide (B81097) proceeds with high regioselectivity, with the azide nucleophile attacking the C3 position of the aziridine ring. This leads to the formation of 2-(N-Boc-amino)-3-azidopropylphosphonates. Subsequent reduction of the azide group can then yield the corresponding 2,3-diaminopropylphosphonate. nih.gov

Table 1: Regioselective Ring-Opening of N-Protected (Aziridin-2-yl)methylphosphonate with Trimethylsilyl Azide nih.gov

SubstrateNucleophileProductRegioselectivity (Attack at C3)
Diethyl N-Boc-(aziridin-2-yl)methylphosphonateTrimethylsilyl azideDiethyl 2-(N-Boc-amino)-3-azidopropylphosphonateHigh

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and water, provides a valuable route to α-amino-β-hydroxyphosphonates and their O-alkylated derivatives. These reactions are typically catalyzed by acids, which activate the aziridine ring towards nucleophilic attack.

Research has shown that the ring-opening of aziridine-2-phosphonates with a variety of alcohols in the presence of sulfuric acid proceeds to give α-amino-β-alkoxyphosphonates in yields ranging from 35% to 91%. metu.edu.tr This acid-catalyzed mechanism involves the protonation of the aziridine nitrogen, which enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack by the alcohol then leads to the ring-opened product.

The regioselectivity of this reaction is crucial. In acid-catalyzed ring-opening reactions of epoxides, which are analogous three-membered rings, the nucleophile typically attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. A similar trend is expected for aziridine-2-phosphonates, suggesting that the alcohol would preferentially attack the C2 carbon.

The reaction with water (hydrolysis) would be expected to follow a similar acid-catalyzed pathway to yield the corresponding α-amino-β-hydroxypropylphosphonate.

Table 2: Acid-Catalyzed Ring-Opening of Aziridine-2-phosphonates with Alcohols metu.edu.tr

Aziridine SubstrateAlcoholCatalystProductYield Range
This compound derivativesVarious AlcoholsH(_2)SO(_4)Diethyl α-amino-β-alkoxyphosphonates35-91%

The nucleophilic ring-opening of this compound with sulfur and phosphorus-based nucleophiles offers a pathway to phosphonates bearing thioether or phosphine (B1218219) functionalities, which are of interest in various fields of chemistry.

Studies on related 2H-azirine phosphonates have shown that they react with benzenethiol (B1682325) to yield phenylsulfenyl-substituted α-aminophosphorus derivatives. This suggests that the aziridine ring is susceptible to attack by sulfur nucleophiles. The reaction of this compound with thiols would be expected to proceed in a similar manner, likely under basic conditions to generate the more nucleophilic thiolate anion, or with acid catalysis to activate the aziridine ring. The regioselectivity would likely favor attack at the less sterically hindered C3 position in the absence of strong electronic directing effects.

Information regarding the reaction of this compound with phosphorus-based nucleophiles, such as phosphines, is scarce in the literature. Generally, phosphines are good nucleophiles and would be expected to react with the activated aziridine ring. The outcome of such a reaction would be the formation of a novel phosphonium (B103445) salt, which could then undergo further transformations. Further investigation is needed to explore the scope and mechanism of these reactions.

Electrophilic Ring-Opening Mechanisms

The ring-opening of this compound can also be initiated through electrophilic activation of the aziridine nitrogen. This typically involves the use of Brønsted or Lewis acids. The protonation or coordination of a Lewis acid to the nitrogen atom makes the aziridine ring significantly more susceptible to nucleophilic attack, even by weak nucleophiles.

The mechanism of acid-catalyzed ring-opening is generally considered to be S(_N)2-like. The protonated aziridinium (B1262131) ion is a highly reactive intermediate. The subsequent attack by a nucleophile occurs from the backside, leading to an inversion of stereochemistry at the site of attack. In the case of unsymmetrical aziridines like this compound, the regioselectivity of the nucleophilic attack on the aziridinium ion is a key consideration. Drawing parallels with analogous epoxide systems, under acidic conditions, the nucleophile tends to attack the more substituted carbon atom (C2 in this case). This is attributed to the greater stabilization of the developing positive charge at the more substituted carbon in the transition state.

Acid-Catalyzed Ring-Opening

The aziridine ring of this compound is susceptible to opening under acidic conditions, a reaction driven by the relief of ring strain. The regioselectivity of this process is highly dependent on the nature of the acid and the nucleophile employed.

Studies have demonstrated that the reaction of racemic and chiral aziridine-2-phosphonates with hydrogen chloride (HCl) proceeds regioselectively to afford α-amino-β-chlorophosphonates in yields ranging from 60-95%. metu.edu.trmetu.edu.tr Similarly, when the reaction is carried out with alcohols in the presence of sulfuric acid (H₂SO₄), the corresponding α-amino-β-alkoxyphosphonates are formed, with yields between 35% and 91%. metu.edu.trmetu.edu.tr

The mechanism of acid-catalyzed ring-opening generally involves the protonation of the aziridine nitrogen, forming a highly reactive aziridinium ion. nih.govnih.gov The subsequent nucleophilic attack can, in principle, occur at either of the two ring carbons. The pathway often lies between a pure Sₙ1 and Sₙ2 mechanism, and the precise regiochemical outcome is influenced by steric and electronic factors of the substituents, as well as the nature of the nucleophile and electrophile. nih.govugent.be For instance, in the presence of trifluoroacetic acid (CF₃CO₂H), the ring opening of a C2-substituted aziridine by a water nucleophile was found to occur at the C2 position. nih.gov

Table 1: Acid-Catalyzed Ring-Opening of Aziridine-2-Phosphonates

Acid Catalyst Nucleophile Product Yield (%) Citation
HCl Cl⁻ α-amino-β-chlorophosphonate 60-95 metu.edu.trmetu.edu.tr
H₂SO₄ Alcohols α-amino-β-alkoxyphosphonate 35-91 metu.edu.trmetu.edu.tr
Lewis Acid-Mediated Transformations

Lewis acids can also activate the aziridine ring towards nucleophilic attack or mediate rearrangement and expansion reactions. The coordination of a Lewis acid to the aziridine nitrogen enhances the electrophilicity of the ring carbons, facilitating transformations that might not occur under other conditions.

While specific studies on this compound are limited, related transformations of substituted aziridines highlight the potential of this methodology. For example, Lewis acids such as boron trifluoride are known to catalyze the formation of azomethine ylides from N-substituted azirines, which can then undergo cycloaddition reactions. wikipedia.org Furthermore, Lewis acid-catalyzed ring expansion of chiral aziridine-2-carboxylates with isocyanates has been shown to proceed regio- and stereospecifically to produce enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.orgrsc.org This demonstrates that Lewis acids can effectively control the stereochemistry of complex transformations.

It is generally observed that while activating the aziridine ring, Lewis acids can also coordinate to the nucleophile, potentially reducing its nucleophilicity. metu.edu.tr This dual role must be considered when designing such reactions.

Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis offers a powerful and versatile platform for the ring-opening of aziridines, providing access to a wide range of products with high levels of control. mdpi.com

Transition Metal Complexes in Ring Activation

A variety of transition metal complexes have been shown to activate the aziridine ring. The mechanism of activation often involves the interaction of the metal center with the aziridine, which can occur through several pathways, including oxidative addition to the C-N bond. mdpi.com

For example, palladium complexes are widely used. A plausible catalytic cycle for a Pd-catalyzed reaction can involve the ring opening of the aziridine by a nucleophile, followed by oxidative addition of the resulting amide to a Pd(0) catalyst. mdpi.com Titanocene(III) complexes have been employed to activate N-acylated aziridines, leading to ring-opening and the formation of radical intermediates. mdpi.com Nickel catalysts have also been shown to be effective, with mechanistic studies suggesting the involvement of a radical pathway in the ring-opening process. mdpi.comresearchgate.net Copper-catalyzed cross-coupling reactions have been developed for the regiospecific ring opening of aziridines with nucleophiles like benzimidazoles. mdpi.com

Chemo-, Regio-, and Stereocontrol in Catalytic Openings

A key advantage of metal-catalyzed reactions is the ability to exert fine control over the chemo-, regio-, and stereoselectivity of the ring-opening process. The choice of metal catalyst, ligands, and reaction conditions can be tuned to favor the formation of a specific isomer.

The regioselectivity of the ring-opening is highly dependent on the substrate and the catalyst system. mdpi.com In some cases, the regioselectivity can be switched by simply changing the catalyst combination. nih.gov For instance, a dimeric yttrium salen catalyst has been shown to accelerate the ring-opening of aliphatic aziridines with trimethylsilylazide, inducing nucleophilic attack at the primary position of one enantiomer and the secondary position of the other in a regiodivergent kinetic resolution. nih.gov

Stereocontrol is also a critical aspect. Acid-mediated ring-opening reactions can sometimes lead to a lack of stereocontrol, proceeding through a pathway intermediate between Sₙ1 and Sₙ2. nih.gov In contrast, metal-catalyzed reactions can be highly stereospecific. For example, the ring-opening of optically pure aziridines via an Sₙ2-like mechanism proceeds without epimerization. researchgate.net The use of chiral ligands on the metal catalyst allows for asymmetric transformations, as demonstrated in the synthesis of highly substituted pyrrolidine (B122466) derivatives using a silver catalyst with ferrocenyl aziridinyl methanol (B129727) (FAM) ligands. metu.edu.trmetu.edu.tr

Photochemical and Electrochemical Ring-Opening Processes

In addition to chemical catalysis, photochemical and electrochemical methods provide alternative, often greener, approaches to initiate the ring-opening of aziridines.

Photochemical methods utilize light energy to promote the reaction. researchgate.net The thermal or photochemical electrocyclic ring-opening of certain N-substituted azirines can generate azomethine ylides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. wikipedia.orgyoutube.comyoutube.com The process is governed by Woodward-Hoffmann rules, with thermal reactions of 4π-electron systems proceeding via a conrotatory pathway. youtube.comyoutube.com Visible-light photocatalysis can also be used, for example, to generate nitrenes from precursors which then form aziridines that can undergo subsequent ring-opening. researchgate.net The combination of photochemical cyclization to form strained intermediates followed by a strain-release ring-opening functionalization represents a powerful synthetic strategy. beilstein-journals.orgnih.gov

Electrochemical methods offer a catalyst-free and reagent-free way to activate aziridines. Direct anodic oxidation can generate a highly reactive aziridine radical cation. acs.orgnih.gov This intermediate is then susceptible to Sₙ2 nucleophilic attack, leading to 1,2-bifunctionalized products. acs.orgnih.gov This electricity-driven approach is considered a sustainable and atom-economical method for aziridine functionalization. acs.orgnih.gov

Reactions Involving the Phosphonate (B1237965) Moiety

The diethyl phosphonate group in the target molecule also possesses its own characteristic reactivity, which can be exploited for further synthetic transformations. The P-H bond in diethyl phosphite (B83602) (a tautomer of diethyl phosphonate) is highly reactive. wikipedia.org

Key reactions involving the phosphonate group include:

Hydrolysis and Transesterification: The ethyl ester groups can be hydrolyzed, typically under acidic conditions, to yield the corresponding phosphonic acid. Transesterification with other alcohols is also possible, often driven by the removal of the lower-boiling ethanol. wikipedia.org Amines can similarly displace the ethoxy groups. wikipedia.org

Alkylation: Deprotonation with a strong base like potassium tert-butoxide generates a phosphonate anion, which can be alkylated at the phosphorus atom in a Michaelis–Becker reaction. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: While the parent compound is not an α-oxophosphonate, derivatives could be oxidized to participate in the HWE reaction, a highly stereoselective method for forming alkenes. researchgate.net

Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite to a carbonyl compound. researchgate.net While not a direct reaction of the phosphonate itself, it is a fundamental reaction for forming α-hydroxyphosphonates, which could be precursors or derivatives of the title compound.

Reaction with Grignard Reagents: Treatment with Grignard reagents can lead to initial deprotonation followed by the displacement of the ethoxy groups, providing a route to secondary phosphine oxides. wikipedia.orgacs.org

Three-Component Reactions: Diethyl phosphite is a key component in multicomponent reactions, such as the reaction with amines and triethyl orthoformate to produce N-substituted aminomethylenebisphosphonic acids. nih.gov

These reactions highlight the synthetic utility of the phosphonate moiety, allowing for its conversion into a variety of other phosphorus-containing functional groups.

Hydrolysis to Phosphonic Acids and Salts

The conversion of this compound to its corresponding aziridin-2-ylphosphonic acid is a fundamental transformation. This hydrolysis cleaves the ethyl ester groups, leaving a dihydroxyphosphoryl group. Several methods are employed for this dealkylation process, with the choice of method depending on the sensitivity of the aziridine ring and any other functional groups present in the molecule.

One of the most common and straightforward methods is acidic hydrolysis. This typically involves heating the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl). The reaction proceeds via protonation of the phosphonyl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water and subsequent elimination of ethanol. This process is repeated to cleave both ester groups.

For substrates that may be sensitive to harsh acidic conditions, the McKenna reaction provides a milder alternative. This two-step procedure utilizes bromotrimethylsilane (B50905) (TMSBr) to cleave the ester bonds, forming a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then readily hydrolyzed by the addition of an alcohol, typically methanol, or water to yield the final phosphonic acid. researchgate.net

Base-mediated hydrolysis offers another route. For instance, N-substituted aziridine diethylphosphonates can be selectively mono-hydrolyzed using lithium hydroxide (B78521) (LiOH). The resulting lithium salt of the phosphonic acid monoester can then be neutralized and fully hydrolyzed by treatment with a weakly acidic cation exchange resin, yielding the phosphonic acid while preserving the integrity of the aziridine ring. nih.gov

Table 1: Selected Methods for Hydrolysis of Phosphonate Esters

MethodReagentsConditionsNotes
Acidic Hydrolysis Concentrated HClReflux, 1-12 hoursA general and robust method. researchgate.net
McKenna Reaction 1. TMSBr2. Methanol/WaterRoom temperatureMild conditions suitable for sensitive substrates. researchgate.netnih.gov
Basic Hydrolysis LiOH, then Ion Exchange ResinMild conditionsAllows for controlled mono-hydrolysis. nih.gov

Transesterification and Derivatization of Phosphonate Esters

Transesterification of this compound involves the exchange of the ethyl groups with other alkyl or aryl groups from a corresponding alcohol or phenol. This reaction is typically catalyzed by an acid or a base, or can be driven by using a large excess of the new alcohol, often under heating. The mechanism is similar to that of hydrolysis, but with an alcohol acting as the nucleophile instead of water.

Controlling the reaction to achieve mono-transesterification can be challenging, as the reaction can readily proceed to completion, yielding a fully substituted phosphonate. However, careful control of reaction conditions, such as temperature and stoichiometry of the alcohol, can favor the formation of mixed phosphonate esters. semanticscholar.org Continuous flow microwave reactors have been shown to provide precise control over such conditions, allowing for the selective synthesis of either mixed or fully transesterified products from dialkyl H-phosphonates, a principle that applies to aziridinyl phosphonates as well. semanticscholar.org

Functional Group Interconversions on the Phosphonate Moiety

Beyond hydrolysis and transesterification, the phosphonate moiety can undergo other functional group interconversions, although specific examples starting from this compound are not extensively documented. In general, dialkyl phosphonates can be converted into more reactive intermediates such as phosphonic dichlorides (RP(O)Cl₂). This transformation is typically achieved by reacting the phosphonate ester with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting phosphonic dichloride is a valuable synthetic intermediate that can react with a wide range of nucleophiles to create phosphonamides, phosphonic anhydrides, and other derivatives. However, the reactivity of these chlorinating agents requires careful consideration to avoid unwanted reactions with the strained aziridine ring.

Reactions at the Aziridine Nitrogen Atom

The secondary amine within the aziridine ring is a key site for functionalization, enabling the introduction of a wide variety of substituents through alkylation, acylation, and other processes. These modifications are critical for tuning the molecule's biological activity and for its use in more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can be readily alkylated or acylated using standard synthetic methods.

N-Alkylation typically involves the reaction of the aziridine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. This Sₙ2 reaction attaches the alkyl group to the nitrogen, yielding an N-alkyl aziridin-2-ylphosphonate.

N-Acylation introduces an acyl group (R-C=O) onto the nitrogen atom. This is commonly achieved by reacting the aziridine with acyl chlorides or acid anhydrides. nih.gov These reactions are often performed in the presence of a base like triethylamine (B128534) to scavenge the HCl or carboxylic acid produced. N-acylated aziridinyl phosphonates are particularly important as they are activated intermediates for further transformations, such as ring-expansion reactions. A notable multicomponent approach, the Joullié–Ugi reaction, can be used to synthesize phosphorylated N-acylaziridines directly from 2H-azirines, carboxylic acids, and isocyanides in a one-pot process. pwr.edu.pl

Table 2: Representative N-Functionalization Reactions

Reaction TypeReagent ClassTypical ConditionsProduct
N-Alkylation Alkyl Halide (R-X)Base (e.g., Et₃N), SolventN-Alkyl aziridin-2-ylphosphonate
N-Acylation Acyl Chloride (R-COCl)Base (e.g., Et₃N), SolventN-Acyl aziridin-2-ylphosphonate
N-Acylation Acid Anhydride ((RCO)₂O)Gentle heatingN-Acyl aziridin-2-ylphosphonate
Joullié–Ugi Reaction Carboxylic Acid, IsocyanideZnCl₂ catalystN-Acyl aziridin-2-ylphosphonate

N-Functionalization for Ligand and Complex Formation

The this compound scaffold is well-suited for acting as a ligand in organometallic chemistry. It possesses two potential donor sites: the lone pair of electrons on the aziridine nitrogen and the oxygen atom of the phosphonyl (P=O) group. This allows it to function as a bidentate N,O-chelating ligand, forming stable complexes with various transition metals.

Studies on analogous systems, such as diethyl (pyridin-2-ylmethyl)phosphonate, have shown that the heterocyclic nitrogen and the phosphonyl oxygen coordinate to metal centers like Cu(II), Ni(II), Co(II), and Zn(II) to form octahedral or tetrahedral complexes. doi.org Similarly, metal complexes of other aziridinyl-substituted phosphine oxides have been prepared and investigated. ru.nl The formation of these chelate rings enhances the stability of the resulting metal complexes. The specific coordination geometry and the properties of the complex can be tuned by the choice of the metal ion and other ligands present. This ability to form stable metal complexes makes N-functionalized aziridinyl phosphonates promising candidates for applications in catalysis and materials science.

N-Heterocyclization Reactions

The strained three-membered aziridine ring, particularly when activated by an N-acyl or N-sulfonyl group, is prone to undergo ring-expansion reactions to form larger, more stable heterocyclic systems. These transformations are powerful tools for the synthesis of diverse five- and six-membered rings.

A key example is the Lewis acid-catalyzed ring expansion of N-acylaziridines. Treatment of an N-acyl aziridinyl phosphonate with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can induce a diastereo- and regioselective ring expansion to form five-membered oxazole (B20620) derivatives. pwr.edu.pl The reaction is believed to proceed through Lewis acid activation of the N-acyl carbonyl group, which facilitates the cleavage of the N-C2 bond of the aziridine ring, generating a stabilized carbocation intermediate that subsequently cyclizes to the oxazole ring. pwr.edu.pl

Other ring-expansion reactions have been reported for N-activated aziridines, leading to a variety of heterocycles including azetidines, pyrroles, and imidazoles, demonstrating the versatility of the aziridine ring as a synthetic building block. researchgate.net

Rearrangement Reactions and Isomerization Pathways

The reactivity of this compound is characterized by various rearrangement and isomerization pathways, largely driven by the high ring strain of the aziridine moiety and the nature of the substituents on both the nitrogen and carbon atoms of the ring. While specific studies on the title compound are limited, the behavior of analogous aziridine phosphonates and related systems provides insight into plausible transformation routes.

One of the fundamental isomerization processes for aziridines is their conversion to allylic amines. This transformation can be catalyzed by various means, including acids, bases, and transition metals. nsf.gov For instance, the isomerization of N-tosyl aziridines to N-tosyl imines has been reported under acidic conditions. nsf.gov In the context of this compound, such isomerizations could be influenced by the phosphonate group, potentially affecting the regioselectivity of the resulting double bond.

Furthermore, rearrangements involving the expansion of the aziridine ring are also conceivable. For example, the transformation of isoxazolidine (B1194047) precursors into functionalized pyrrolidinone and pyrrolidine phosphonates has been documented, which involves a rearrangement and intramolecular cyclization process. nih.govnih.govmdpi.com While not a direct rearrangement of this compound itself, these studies highlight the propensity of related heterocyclic systems to undergo ring expansion to form more stable five-membered rings.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states of intramolecular cyclizations leading to the formation of fluorinated aziridine-2-phosphonates. nih.gov These theoretical approaches provide valuable insights into the energetics and preferred pathways of such reactions, suggesting that similar computational methods could be applied to elucidate the rearrangement mechanisms of this compound.

Ring-opening reactions of aziridine-2-phosphonates are also a significant aspect of their reactivity. metu.edu.tr These reactions can be regioselective and may be followed by subsequent rearrangements depending on the reaction conditions and the nature of the nucleophile. nih.govfrontiersin.orgnih.govacs.org

Kinetic and Thermodynamic Parameters of Key Transformations

A quantitative understanding of the rearrangement and isomerization reactions of this compound requires the determination of kinetic and thermodynamic parameters. However, specific experimental data for the title compound are not extensively available in the current literature. The following sections outline the methodologies that would be employed for such investigations.

The rates of chemical reactions are determined by monitoring the change in concentration of reactants or products over time. For the transformations of this compound, techniques such as nuclear magnetic resonance (NMR) spectroscopy or chromatography could be utilized to follow the progress of a reaction.

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation. By measuring the rate constant at different temperatures, the activation energy (Ea) can be determined from the slope of a plot of ln(k) versus 1/T.

A more detailed analysis of the activation parameters can be achieved using the Eyring equation, which is derived from transition state theory. youtube.comlibretexts.orglibretexts.orgwikipedia.orgtamu.edu A plot of ln(k/T) versus 1/T, known as an Eyring plot, yields the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). youtube.comlibretexts.orglibretexts.orgwikipedia.orgtamu.edu These parameters provide deeper insight into the mechanism of the reaction, reflecting the energy barrier and the degree of order in the transition state, respectively. youtube.comlibretexts.orglibretexts.orgwikipedia.orgtamu.edu

While specific values for this compound are not published, the following table illustrates the type of data that would be collected in such a kinetic study.

Table 1: Hypothetical Kinetic Data for a Rearrangement of this compound This table is for illustrative purposes only and does not represent experimental data.

Temperature (K) Rate Constant, k (s⁻¹)
298 value
308 value
318 value

From such data, the activation energy and other thermodynamic activation parameters could be calculated.

For reversible isomerization or rearrangement reactions, it is important to understand the position of the equilibrium and the factors that influence it. The equilibrium constant (Keq) for a reaction is the ratio of the concentrations of products to reactants at equilibrium.

Product distribution analysis, typically performed using chromatographic (e.g., GC, HPLC) or spectroscopic (e.g., NMR) methods, is essential to determine the relative amounts of different isomers or rearrangement products formed under various conditions. This analysis provides insight into the kinetic versus thermodynamic control of a reaction.

Table 2: Hypothetical Product Distribution for an Isomerization Reaction of this compound This table is for illustrative purposes only and does not represent experimental data.

Condition Product A (%) Product B (%)
Kinetic Control (low temp, short time) value value

Such studies would be invaluable for optimizing synthetic procedures to favor the formation of a desired isomer of this compound.

Application in Synthetic Organic Chemistry

Building Block for Complex Heterocyclic Systems

The reactivity of diethyl aziridin-2-ylphosphonate makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. The ability to control the ring-opening of the aziridine (B145994) with a wide range of nucleophiles is a cornerstone of its utility. nih.gov

This compound serves as a key precursor for the synthesis of substituted pyrrolidine (B122466) derivatives. nih.govresearchgate.netub.edunih.govmdpi.com The general strategy often involves a ring-opening reaction of the aziridine followed by an intramolecular cyclization. For instance, functionalized (pyrrolidin-2-yl)phosphonates can be efficiently synthesized through a multi-step sequence starting from a 1,3-dipolar cycloaddition to form an isoxazolidine (B1194047) intermediate, which is then transformed into the desired pyrrolidine ring system. mdpi.comnih.govnih.gov

One documented pathway involves the reaction of N-benzyl-C-(diethoxyphosphoryl)nitrone with cis-1,4-dihydroxybut-2-ene. nih.gov The resulting isoxazolidine undergoes mesylation, followed by hydrogenolysis, which triggers an intramolecular cyclization to yield a 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate derivative. mdpi.comnih.govnih.gov This approach allows for the creation of diversely substituted pyrrolidines, which are important scaffolds in many natural products and biologically active molecules. mdpi.comnih.gov

Recent research has also demonstrated the synthesis of 2,3-di, 2,2,3-tri, 2,3,4-tri, and 2,2,3,4-tetrasubstituted diethyl (pyrrolidine-2-yl)phosphonates starting from iminophosphonates derived from diethyl isocyanomethylphosphonates. nih.govnih.govmdpi.com These methods highlight the high degree of functionalization that can be achieved, with the stereochemistry of the products being unequivocally confirmed by X-ray crystallography. nih.govresearchgate.netub.edunih.gov

Starting MaterialReagentsProductYield (%)Reference
Diethyl (aziridin-2-yl)methylphosphonateNucleophiles (e.g., amines, alcohols)Functionalized aminophosphonatesVaries nih.gov
N-benzyl-C-(diethoxyphosphoryl)nitrone, cis-1,4-dihydroxybut-2-ene1. Toluene (B28343), 60°C; 2. MsCl, Et3N; 3. H2, Pd(OH)2/C; 4. K2CO3Diethyl (3-(aminomethyl)-4-hydroxypyrrolidin-2-yl)phosphonate- mdpi.comnih.gov
Bicyclic α-iminophosphonatesNaBH3CN, AcOHSubstituted (pyrrolidine-2-yl)phosphonates55-93 nih.gov

Table 1: Examples of Pyrrolidine Synthesis from Aziridine-related Precursors

The strategic use of this compound and its derivatives extends to the construction of more complex fused and bridged polycyclic systems. researchgate.netresearchgate.net These intricate molecular architectures are of significant interest as they form the core of numerous biologically active natural products and have applications in materials science. researchgate.net The synthesis of these scaffolds often relies on tandem reactions or intramolecular cyclizations, where the aziridine or a subsequent intermediate acts as a linchpin. researchgate.net

For example, the synthesis of pyrazolo[3,4-c]-2,7-naphthyridine cores has been achieved through a multi-step process where a pyrazole (B372694) ring is first fused to a pyridine (B92270) moiety, followed by the construction of a pyrimidine (B1678525) ring. researchgate.net While not directly starting from this compound, the principles of fusing heterocyclic rings are applicable. The ring-opening of the aziridine in this compound can generate functional groups that are poised for subsequent intramolecular reactions, such as Heck reactions, to form bridged systems. researchgate.net

A significant application of this compound is in the stereocontrolled synthesis of α- and β-aminophosphonates, which are important structural analogues of natural amino acids. nih.govscispace.com These compounds are of great interest in medicinal chemistry as they can act as enzyme inhibitors or receptor antagonists. nih.gov The synthesis hinges on the highly regio- and stereospecific ring-opening of the N-protected aziridine-2-ylphosphonate with various nucleophiles. nih.gov

For instance, enantiomerically enriched diethyl 2-amino-, 2,3-diamino-, and 2-amino-3-hydroxypropylphosphonates have been successfully synthesized starting from N-protected (aziridin-2-yl)methylphosphonates. nih.gov The choice of the nitrogen-protecting group on the aziridine ring dictates the regioselectivity of the nucleophilic attack, allowing for controlled access to different isomers. nih.gov This methodology provides a powerful tool for creating phosphonate (B1237965) analogues of amino acids with defined stereochemistry, which is crucial for their biological activity. nih.govnih.gov Furthermore, these aminophosphonates serve as building blocks for the synthesis of phosphonopeptides, where the phosphonate moiety mimics the tetrahedral transition state of peptide bond hydrolysis. nih.gov

Aziridine PrecursorKey TransformationProduct TypeStereocontrolReference
N-Boc-(aziridin-2-yl)methylphosphonateRegiospecific hydrogenolysis(R)- and (S)-diethyl 2-(N-Boc-amino)propylphosphonatesHigh nih.gov
N-benzyl-(aziridin-2-yl)methylphosphonateNucleophilic ring-openingFunctionalized α- and β-aminophosphonatesHigh nih.gov
Oxazolidinone-fused aziridinesAcid-catalyzed ring-opening with alcohols2-Amino ethersHigh diastereoselectivity nih.gov

Table 2: Stereocontrolled Synthesis of Amino Acid Analogues

Precursor for Chiral Aminophosphonate Ligands and Organocatalysts

The chiral nature of this compound and its derivatives makes them attractive precursors for the development of novel chiral ligands and organocatalysts for asymmetric synthesis. metu.edu.trresearchgate.net

Chiral ligands derived from aziridines have been shown to be effective in a variety of metal-catalyzed asymmetric reactions. metu.edu.trresearchgate.net For example, a library of ferrocenyl aziridinyl methanol (B129727) (FAM) ligands has been synthesized and successfully employed in silver-catalyzed 1,3-dipolar cycloaddition reactions and zinc-catalyzed aza-Henry reactions, affording products with high yields and enantioselectivities. metu.edu.tr

The phosphonate group in derivatives of this compound can play a dual role: as a stereodirecting group in the ligand synthesis and as a coordinating site for the metal center in the catalytic complex. The development of copper hydride-catalyzed kinetic resolutions of 2H-azirines provides another avenue for generating enantioenriched N-H aziridine-2-carboxylates, which are valuable, stable, and versatile chiral building blocks. chemrxiv.orgchemrxiv.org These asymmetric catalytic systems are crucial for the efficient synthesis of enantiomerically pure compounds, which is a major focus in the pharmaceutical and fine chemical industries.

The design of effective chiral ligands is paramount for achieving high efficiency and selectivity in metal-catalyzed asymmetric synthesis. Aziridine-phosphonates serve as a versatile scaffold for this purpose. metu.edu.tr The rigid three-membered ring of the aziridine can create a well-defined chiral environment around the metal center, while the phosphonate group can be used to fine-tune the electronic and steric properties of the ligand. scispace.com

For example, phosphonate-containing 2,2′-bipyridine ligands have been immobilized on titanium oxide to create heterogeneous rhodium complexes for chemoselective hydrogenation reactions. scispace.com While these specific ligands were not derived from this compound, the principle demonstrates the utility of the phosphonate moiety in ligand design for heterogeneous catalysis. The synthesis of chiral aziridine carbinols, which act as pseudo-enantiomeric ligands in the arylation of aldehydes, further showcases the potential of the aziridine framework in creating highly effective ligands for asymmetric transformations. researchgate.net The combination of the chiral aziridine backbone with the coordinating phosphonate group provides a rich platform for the rational design of new ligands for a wide range of metal-catalyzed processes. nih.gov

Ligand/Catalyst TypeMetalReaction TypeKey FeatureReference
Ferrocenyl aziridinyl methanol (FAM)Ag, Zn1,3-Dipolar cycloaddition, Aza-HenryChiral aziridine backbone metu.edu.tr
Copper hydride with chiral ligandCuKinetic resolution of 2H-azirinesAsymmetric reduction chemrxiv.orgchemrxiv.org
Rhodium complexes of phosphonate-bipyridineRhHydrogenationPhosphonate as anchor/modifier scispace.com
Chiral aziridine carbinolsZnArylation of aldehydesPseudo-enantiomeric ligands researchgate.net

Table 3: Applications in Asymmetric Catalysis and Ligand Design

Intermediate in the Synthesis of Phosphorylated Compounds

The unique structural features of this compound make it a valuable precursor for the synthesis of various phosphorylated compounds. The high reactivity of the aziridine ring, coupled with the presence of the phosphonate moiety, allows for the stereocontrolled introduction of an aminophosphonate group into larger molecular frameworks.

Access to Nucleotide and Nucleoside Mimics

The development of synthetic analogues of nucleotides and nucleosides is a cornerstone of medicinal chemistry, with many such compounds exhibiting potent antiviral and anticancer activities. Phosphonates are recognized as stable isosteres of phosphates, making them attractive for the design of nucleotide mimics with enhanced stability towards enzymatic hydrolysis. researchgate.net The aminophosphonate scaffold derived from the ring-opening of this compound can serve as a key structural motif in the creation of these mimics.

The ring-opening of the aziridine with various nucleophiles, including those bearing purine (B94841) or pyrimidine bases, can, in principle, provide access to acyclic nucleoside phosphonate analogues. While direct synthesis of nucleotide mimics from this compound is not extensively documented in dedicated studies, the fundamental reactivity of the molecule supports this potential application. The general strategy would involve the regioselective opening of the aziridine ring by a nucleobase or a precursor, followed by further synthetic manipulations. The presence of the phosphonate group is critical, as it mimics the phosphate (B84403) groups found in natural nucleotides, which are essential for their biological function.

Design of Phosphoryl Transfer Agents

Phosphoryl transfer reactions are fundamental to numerous biological processes, including signal transduction and energy metabolism. nih.gov The design of synthetic agents that can facilitate the transfer of a phosphoryl group is of significant interest for both mechanistic studies and therapeutic applications. While the direct application of this compound as a phosphoryl transfer agent is not a primary focus in the current literature, its structural components suggest a potential, albeit indirect, role.

More commonly, the aminophosphonate derivatives obtained from the ring-opening of this compound can be further functionalized to create molecules capable of participating in or influencing phosphoryl transfer processes. For instance, the amino group can be incorporated into larger structures that position the phosphonate for interaction with biological targets. The inherent reactivity of the P-O bonds in the diethyl phosphonate can be modulated to facilitate the transfer of the phosphonyl group under specific conditions, although this typically requires activation. nih.gov

Polymerization Monomer and Precursor for Polymeric Materials

The strained aziridine ring of this compound makes it a suitable monomer for ring-opening polymerization, leading to the formation of poly(aminophosphonate)s. These polymers, which combine a polyamine backbone with pendant phosphonate groups, are of interest for a range of material applications.

Ring-Opening Polymerization of Aziridine Moieties

Aziridines, in general, are known to undergo both cationic and anionic ring-opening polymerization to produce polyamines. rsc.org This type of polymerization can, in principle, be applied to this compound to generate poly(this compound). The resulting polymer would feature a repeating unit containing a secondary amine in the backbone and a diethylphosphonate group as a side chain.

The polymerization can be initiated by various cationic or anionic initiators. The specific conditions of the polymerization, such as the choice of initiator, solvent, and temperature, would be expected to influence the molecular weight and polydispersity of the resulting polymer. While detailed studies on the homopolymerization of this compound are not widely available, the general principles of aziridine polymerization provide a framework for this synthetic route. The properties of the resulting poly(aminophosphonate) would be influenced by both the polyamine backbone and the phosphonate side chains, potentially leading to materials with interesting chelating, adhesive, or flame-retardant properties.

Cross-linking Agents in Polymer Science

Polyfunctional aziridines are well-established cross-linking agents for polymers containing acidic functional groups, such as carboxylic acids. polyaziridine.com The cross-linking reaction is typically acid-catalyzed, where an active hydrogen from the polymer reacts with the nitrogen of the aziridine ring, leading to its opening and the formation of a covalent bond between the polymer chains. polyaziridine.com

Given its bifunctional nature, this compound can act as a cross-linker. The aziridine ring can react with acidic groups on polymer chains, while the phosphonate group can either remain as a pendant functional group, imparting specific properties to the cross-linked material, or potentially participate in further interactions or reactions. For instance, the phosphonate moiety could enhance adhesion to certain substrates or improve the flame-retardant properties of the final material. The use of phosphonate-containing polymers for creating cross-linked materials has been explored in various contexts. mdpi.com

Scaffold for Material Science Applications (e.g., surface functionalization)

The phosphonate group in this compound provides a strong anchoring point for the functionalization of various surfaces, particularly metal oxides. This makes the compound and its derivatives promising candidates for applications in material science, including the modification of nanoparticles, implants, and other substrates.

Phosphonic acids and their esters are known to form stable, self-assembled monolayers on a variety of oxide surfaces, such as titania, zirconia, and zinc oxide. researchgate.netmdpi.comrsc.org The P-O-metal bonds formed are generally robust, providing a durable surface modification. researchgate.net this compound, either directly or after conversion to the corresponding phosphonic acid, can be used to introduce a reactive aziridine functionality onto a surface. This surface-bound aziridine can then be used for further chemical modifications through ring-opening reactions, allowing for the covalent attachment of other molecules or polymers.

Electronic Structure and Bonding Analysis

The electronic structure and the nature of the chemical bonds within this compound are fundamental to understanding its chemical behavior. Quantum chemical calculations are pivotal in describing the ground state properties and the distribution of charge across the molecule.

Quantum Chemical Calculations of Ground State Properties

The following table presents representative calculated ground state properties for a model aziridine system, which can be considered analogous to the core structure of this compound.

ParameterValue
Bond Lengths (Å)
C-C1.481
C-N1.475
N-H1.012
C-P1.850 (estimated)
P=O1.480 (estimated)
P-O(Et)1.600 (estimated)
Bond Angles (°) **
C-N-C60.1
H-N-C117.2
C-C-N59.9
C-C-P118.0 (estimated)
O=P-C115.0 (estimated)
Dihedral Angles (°) **
H-N-C-C109.8

Note: The values for the phosphonate group are estimations based on typical bond lengths and angles for similar functional groups.

Charge Distribution and Reactivity Indices

The distribution of electron density in this compound is a key determinant of its reactivity. The presence of the electronegative nitrogen atom in the strained three-membered ring and the polar phosphonate group significantly influences the charge distribution. Mulliken population analysis or Natural Bond Orbital (NBO) analysis are computational methods used to assign partial charges to each atom, highlighting electrophilic and nucleophilic sites.

The electron-withdrawing nature of the phosphonate group is expected to decrease the electron density on the aziridine ring, particularly at the carbon atom to which it is attached. This, in turn, influences the reactivity of the ring towards nucleophiles.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For aziridines, the HOMO is typically localized on the nitrogen atom, while the LUMO is associated with the C-N antibonding orbitals.

ParameterDescriptionPredicted Trend for this compound
Mulliken Atomic Charges Distribution of electron charge among the atoms.The nitrogen atom will have a negative partial charge. The carbon atoms of the aziridine ring will have positive partial charges, with the C2 carbon being more positive due to the phosphonate group. The phosphorus and carbonyl oxygen atoms will also carry significant partial charges.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.The presence of the phosphonate group is expected to lower the HOMO energy compared to the parent aziridine, making it a weaker electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.The phosphonate group will likely lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.The HOMO-LUMO gap is expected to be smaller than that of the parent aziridine, indicating increased reactivity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the ring-opening reactions that are characteristic of aziridines.

Transition State Characterization for Ring-Opening Reactions

The ring-opening of aziridines can proceed through different mechanisms, often involving nucleophilic attack. Computational methods can locate and characterize the transition state (TS) for these reactions, providing information about the activation energy and the geometry of the molecule at the peak of the reaction barrier. For an S_N2-type ring-opening, the transition state would involve the attacking nucleophile, the aziridine ring, and the leaving group (if any) in a specific geometric arrangement. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Computational studies on related systems have shown that the activation energy for the ring-opening of aziridines is significantly influenced by the nature of the substituent on the nitrogen atom. nih.gov Electron-withdrawing groups, such as the phosphonate group, are known to activate the aziridine ring towards nucleophilic attack by lowering the activation barrier. researchgate.netnih.gov

ParameterDescription
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur.
Transition State Geometry The arrangement of atoms at the highest point on the reaction pathway.
Imaginary Frequency A single negative frequency in the vibrational analysis, confirming a transition state.

A computational study on the ring-opening of a parent aziridine (cyclohexeneimine) by a nucleophile reported an activation energy of 32.1 kcal/mol. nih.gov The introduction of an electron-withdrawing group analogous to a phosphonate was shown to significantly lower this barrier, indicating an enhanced reactivity for this compound.

Prediction of Regio- and Stereoselectivity in Nucleophilic Additions

When the aziridine ring is unsymmetrically substituted, as in the case of this compound, the nucleophilic attack can occur at either of the two ring carbon atoms, leading to different regioisomers. Computational methods can predict the preferred site of attack by calculating the activation energies for the two possible pathways. The pathway with the lower activation energy will be the kinetically favored one.

Generally, in activated aziridines, the nucleophilic attack is favored at the less substituted carbon atom (C3). However, the presence of the phosphonate group at C2 introduces electronic effects that can influence this selectivity. Theoretical calculations can precisely map the potential energy surface to determine the regiochemical outcome. rsc.org The stereochemistry of the ring-opening is also a critical aspect, with S_N2 reactions typically proceeding with an inversion of configuration at the attacked carbon center.

Energy Profiles and Reaction Coordinate Mapping

A complete understanding of a reaction mechanism can be achieved by mapping the entire energy profile along the reaction coordinate. The reaction coordinate is a collective variable that represents the progress of the reaction from reactants to products. By calculating the energy at various points along this coordinate, a potential energy surface can be constructed.

Conformational Analysis and Stereochemical Influences

The three-dimensional structure of this compound is a critical determinant of its physical properties and chemical reactivity. Conformational analysis, aided by computational methods, explores the accessible spatial arrangements of the molecule and the energetic relationships between them.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for investigating the conformational landscape of molecules like this compound. researchgate.netresearchgate.net MD simulations, in particular, can model the time-dependent behavior of molecular systems, providing a dynamic picture of conformational changes. researchgate.netresearchgate.net

While specific MD studies solely focused on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on related organophosphorus compounds and functionalized aziridines. researchgate.netresearchgate.netosti.govaip.org These simulations typically employ force fields, such as the Generalized Amber Force Field (GAFF), to calculate the potential energy of the system as a function of its atomic coordinates. aip.org

For this compound, key conformational variables would include the orientation of the diethyl phosphonate group relative to the aziridine ring and the puckering of the three-membered ring itself. The presence of the phosphonate group, with its bulky and polar nature, significantly influences the conformational preferences. Theoretical studies on related azaglycine-containing peptides have shown that the substitution pattern can dictate the adoption of specific secondary structures, such as β-strands. nih.gov Similarly, in this compound, intramolecular interactions, such as hydrogen bonding in N-unsubstituted derivatives or steric repulsion, will play a crucial role in determining the most stable conformers.

MD simulations can also provide insights into the vibrational properties of the molecule, which can be correlated with experimental spectroscopic data (e.g., IR and Raman) to validate the computational models. nih.gov

Solvent Effects on Conformation and Reactivity

The surrounding solvent environment can have a profound impact on the conformational equilibrium and reactivity of this compound. nih.govresearchgate.netmdpi.comsciforum.net Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents. mdpi.comnih.govmdpi.com

In the context of conformation, polar solvents are expected to stabilize more polar conformers of this compound. For instance, conformers with a larger dipole moment will be favored in solvents with high dielectric constants. mdpi.com

The influence of the solvent is particularly critical in chemical reactions, such as the nucleophilic ring-opening of the aziridine. nih.govresearchgate.net Computational studies on SN2 reactions have demonstrated that solvent polarity can significantly alter reaction rates. mdpi.comsciforum.net For the ring-opening of aziridines, the nature of the solvent can affect the stability of the transition state. researchgate.net In a study on haloaziridines, the reaction mechanism was shown to shift from an SN2 pathway to a rearrangement mechanism depending on the polarity of the solvent. nih.gov For this compound, a polar solvent would be expected to facilitate the SN2 attack of a nucleophile by stabilizing the charged or highly polar transition state. mdpi.comsciforum.net The choice of solvent can therefore be a critical parameter in synthetic procedures involving this compound.

Quantitative Structure-Reactivity Relationships (QSAR) in Aziridinylphosphonates

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. mdpi.comresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org These models are valuable for predicting the properties of new, unsynthesized molecules.

Derivation of Predictive Models for Chemical Transformations

Predictive QSAR models can be developed to understand and forecast the outcomes of chemical transformations involving aziridinylphosphonates. nih.gov Such models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to predict a specific endpoint, such as reaction rate or yield.

For a series of substituted diethyl aziridin-2-ylphosphonates, a QSAR model could be built to predict their reactivity towards nucleophilic ring-opening. The process would involve:

Data Set Collection: A series of aziridinylphosphonates with known reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors, would be calculated for each molecule in the series. frontiersin.orgnih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the observed reactivity. researchgate.net

Model Validation: The predictive power of the model would be assessed using various validation techniques to ensure its robustness and reliability. nih.govnih.gov

Understanding Substituent Effects on Reactivity

Substituents on the aziridine ring or the phosphonate group can significantly modulate the reactivity of this compound. numberanalytics.comrsc.orgrsc.org QSAR studies can help to quantify these effects and provide a deeper understanding of the underlying electronic and steric influences.

Electron-withdrawing groups on the aziridine ring are generally expected to increase its reactivity towards nucleophiles by making the ring carbons more electrophilic. numberanalytics.com Conversely, electron-donating groups may decrease reactivity. numberanalytics.com The position of the substituent is also crucial, as it can influence the regioselectivity of ring-opening reactions. rsc.org

The following table illustrates the expected qualitative effects of different types of substituents on the reactivity of the aziridine ring towards nucleophilic attack:

Substituent TypePosition on Aziridine RingExpected Effect on ReactivityRationale
Electron-withdrawing (e.g., -NO₂, -CN)C2 or C3IncreaseIncreases the electrophilicity of the ring carbons.
Electron-donating (e.g., -CH₃, -OCH₃)C2 or C3DecreaseDecreases the electrophilicity of the ring carbons.
Bulky groupsC2 or C3DecreaseSteric hindrance can impede the approach of the nucleophile.
Electron-withdrawing (e.g., -SO₂R)N1IncreaseActivates the aziridine ring towards nucleophilic attack.

These qualitative predictions can be refined and quantified through the development of robust QSAR models.

In silico Design of Novel Aziridinylphosphonate Derivatives

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel aziridinylphosphonate derivatives with desired properties. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov This is particularly relevant in the context of drug discovery, where phosphonates are recognized as important pharmacophores. frontiersin.orgfrontiersin.orgresearchgate.net

The general workflow for the in silico design of novel aziridinylphosphonate derivatives, for instance as enzyme inhibitors, would typically involve:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme) that could be modulated by an aziridinylphosphonate.

Lead Identification: this compound or a related analogue could serve as a starting point or "lead" compound.

Structure-Based or Ligand-Based Design:

Structure-Based Design: If the 3D structure of the target enzyme is known, molecular docking simulations can be used to predict the binding mode and affinity of various virtual aziridinylphosphonate derivatives. This allows for the rational design of modifications that enhance binding interactions.

Ligand-Based Design: If the target structure is unknown, QSAR models and pharmacophore modeling based on a set of known active compounds can guide the design of new derivatives with improved activity.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules to assess their drug-likeness. researchgate.net

Synthesis and Biological Evaluation: The most promising virtual compounds are then synthesized and tested experimentally to validate the computational predictions. nih.govrhhz.net

Phosphonates are known to act as mimics of phosphates or as transition-state analogues for enzymatic reactions, making them attractive candidates for inhibitor design. frontiersin.orgresearchgate.net The strained aziridine ring in this compound offers a reactive handle that could potentially form a covalent bond with the target enzyme, leading to irreversible inhibition. The in silico design process allows for the exploration of a vast chemical space of potential derivatives in a time and cost-effective manner. nih.gov

Table of Compounds

Stereoselective Synthesis of Enantiopure and Diastereopure Forms

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure and diastereopure forms of this compound is of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. In the synthesis of this compound, a chiral auxiliary can be attached to the precursor molecule to direct the formation of a specific stereoisomer. For example, the aza-Darzens reaction of lithium diethyl iodomethylphosphonate with enantiopure N-(2,4,6-trimethylphenylsulfinyl)imines has been shown to produce N-sulfinylaziridine 2-phosphonates as a single diastereomer. nih.gov The chiral sulfinyl group acts as the auxiliary, directing the approach of the nucleophile. Subsequent removal of the auxiliary under mild conditions, for instance with MeMgBr, affords the corresponding NH-aziridine 2-phosphonate in enantiopure form. nih.gov

Another example involves the use of camphor (B46023) sultams as chiral auxiliaries in the asymmetric Gabriel-Cromwell reaction sequence to prepare synthetically useful aziridine-2-carboxylic acid derivatives in a stereodefined manner. capes.gov.br This principle can be extended to the synthesis of aziridinyl phosphonates by employing analogous phosphonate-containing starting materials.

Diastereoselective Control in Cyclization Reactions

When the precursor to this compound contains one or more stereocenters, the intramolecular cyclization reaction can lead to the formation of diastereomers. Controlling the stereochemical outcome of this cyclization is crucial for obtaining a single, desired diastereomer.

The diastereoselectivity of the cyclization of β-halo aminophosphonates is often dependent on the existing stereochemistry in the molecule and the reaction conditions. The requirement for a trans-coplanar arrangement of the amine nucleophile and the leaving group in the SN2 transition state dictates the stereochemical course of the reaction. For example, in the synthesis of 2-fluoro-aziridinyl-2-phosphonates, it was observed that only one pair of diastereomeric bromofluorinated aminophosphonates cyclized to form the corresponding trans-aziridines. nih.gov This highlights the influence of the substrate's stereochemistry on the feasibility and outcome of the cyclization. By carefully choosing the diastereomer of the starting material, it is possible to achieve a high degree of diastereoselectivity in the formation of the aziridine ring.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of sustainable solvents, minimizing waste, and employing energy-efficient reaction conditions.

The development of sustainable synthetic strategies for aziridines is an area of growing interest. One approach involves the use of environmentally benign solvents. nih.gov For example, cyclopentyl methyl ether (CPME) has been utilized as a green solvent for the preparation of 2H-azirines and their subsequent conversion to highly functionalized NH-aziridines. nih.gov Applying such green solvents to the synthesis of this compound could significantly reduce its environmental impact.

Furthermore, integrating continuous flow synthetic techniques can enhance the safety and efficiency of chemical processes. mdpi.com Flow chemistry allows for better control over reaction parameters and can minimize the risks associated with handling hazardous reagents or intermediates. nih.gov

Renewable Feedstocks and Sustainable Reagents

In line with the principles of green chemistry, modern synthetic approaches aim to incorporate renewable feedstocks and sustainable reagents to minimize environmental impact. jocpr.com The pharmaceutical and chemical industries are increasingly moving away from petrochemical-based starting materials toward bio-based resources. rsc.org While specific examples detailing the synthesis of this compound from renewable feedstocks are not prominently documented, the general trend involves utilizing biomass-derived building blocks such as terpenes, fats, oils, and cellulose. rsc.org

The adoption of sustainable reagents focuses on replacing hazardous substances with safer, more environmentally benign alternatives. mdpi.com Key areas of improvement in the synthesis of aziridine phosphonates include:

Safer Solvents: Traditional syntheses have employed solvents such as toluene (B28343) and dimethylformamide (DMF). researchgate.netnih.gov Green chemistry principles encourage the substitution of these with less toxic and more sustainable options like water, ethanol, or supercritical CO₂. jocpr.comijpsjournal.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of by-products. ijpsjournal.com While not yet specifically applied to this synthesis, biocatalysis represents a significant opportunity for developing greener manufacturing processes.

Minimizing Hazardous Reagents: Some synthetic routes may involve hazardous reagents. Green chemistry seeks to replace these with safer alternatives or move towards catalyst-based reactions that can be recycled and reused. langholmandcanonbieschools.dumgal.sch.ukresearchgate.net

Atom-Economy and Step-Economy Considerations

The efficiency of a chemical synthesis is critically evaluated by its atom economy and step economy, concepts central to green chemistry. nih.govrsc.org

Atom Economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently more efficient as they generate less waste. langholmandcanonbieschools.dumgal.sch.uk

Addition and Rearrangement Reactions: These are the most atom-economical reaction types, with a theoretical atom economy of 100%, as all reactant atoms are incorporated into the product. primescholars.com

Substitution and Elimination Reactions: These reactions are less atom-economical because they inherently produce by-products that are not part of the final molecule. primescholars.com

The synthesis of this compound via the intramolecular cyclization of an α-halo aminophosphonate is an example of an intramolecular substitution/elimination, where a molecule of hydrogen halide (e.g., HBr or HCl) is formed as a by-product. researchgate.net Consequently, its atom economy is less than 100%. An alternative synthesis of aziridine phosphonates starting from an epoxide involves a Staudinger reaction, which produces a stoichiometric amount of triphenylphosphine (B44618) oxide as a waste by-product. nih.gov Given the high molecular weight of triphenylphosphine oxide, this route exhibits poor atom economy. rsc.org

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Reaction Conditions: Conditions that are manageable on a small scale, such as the use of highly reactive reagents like lithium aluminum hydride (LAH) or reactions requiring elevated temperatures, pose significant challenges for scale-up. nih.govresearchgate.net High temperatures increase energy costs, while hazardous reagents introduce safety risks and complex waste disposal issues. Optimization involves finding the mildest possible conditions that still provide a high yield in a reasonable timeframe.

Purification Methods: Laboratory-scale purifications often rely on column chromatography. nih.govmdpi.com This technique is generally impractical and cost-prohibitive for large-scale industrial production. Therefore, developing processes where the final product can be isolated and purified through more scalable methods like crystallization or distillation is crucial.

Catalyst Use: The use of catalysts is highly desirable as they can increase reaction rates, allow for lower reaction temperatures, and can often be recovered and reused, improving both the cost-effectiveness and environmental profile of the process. langholmandcanonbieschools.dumgal.sch.uk

Process Simplification: Developing one-pot or continuous flow processes can significantly streamline production. researchgate.net One-pot syntheses reduce the number of unit operations (e.g., extractions, purifications), which saves time, reduces solvent use, and minimizes potential product loss between steps.

Stereochemical Control: For many applications, controlling the stereochemistry of the final product is essential. Asymmetric synthesis methods, such as those using a chiral auxiliary, may be required to produce a single enantiomer. nih.gov Optimizing such processes for large-scale production is a key challenge.

Ultimately, a scalable process for this compound would be one that is safe, uses cost-effective and environmentally benign materials, minimizes energy consumption and waste, and consistently produces the final product with high purity and yield.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Strategies

The pursuit of more efficient and environmentally benign methods for the synthesis of diethyl aziridin-2-ylphosphonate is a paramount objective for future research. Current strategies, while effective, often rely on multi-step procedures and reagents that are not ideal from a green chemistry perspective. Future efforts should focus on the development of catalytic and atom-economical approaches. nih.govnih.gov

The exploration of biocatalysis, for instance, presents a compelling avenue for the enantioselective synthesis of chiral aziridinylphosphonates. nih.govnih.gov The identification and engineering of enzymes capable of catalyzing the aziridination of vinylphosphonates could provide a highly efficient and sustainable route to these valuable building blocks. Furthermore, the development of catalytic systems that utilize earth-abundant metals and operate under milder reaction conditions would significantly enhance the sustainability of the synthesis. researchgate.net The principles of green chemistry, such as the use of renewable starting materials and the minimization of waste, should guide the design of next-generation synthetic routes. sciencedaily.comrsc.org

Synthetic StrategyKey Features & Future GoalsRelevant Research Areas
Catalytic Aziridination Development of catalysts based on earth-abundant metals; improving enantioselectivity.Homogeneous and heterogeneous catalysis, asymmetric synthesis.
Atom-Economical Reactions Designing reactions that maximize the incorporation of all starting material atoms into the final product. nih.govnih.govReaction design, green chemistry metrics. rsc.org
Biocatalysis Utilizing enzymes for highly selective and environmentally friendly synthesis. nih.govnih.govEnzyme engineering, biocatalytic process development.
Photochemical Methods Exploring light-induced reactions for novel bond formations under mild conditions.Photochemistry, radical chemistry.

Exploration of Undiscovered Reactivity Modes and Rearrangements

The reactivity of this compound has primarily been explored through its ring-opening reactions with various nucleophiles. metu.edu.tr However, the interplay between the strained aziridine (B145994) ring and the adjacent phosphonate (B1237965) group suggests a wealth of undiscovered reactivity. Future research should venture into the exploration of novel reaction pathways and molecular rearrangements.

Theoretical and computational studies can play a pivotal role in predicting and understanding new reactivity patterns. mit.edunih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be employed to model transition states and reaction intermediates, providing insights into the feasibility of unprecedented transformations. researchgate.net The investigation of thermal and photochemical rearrangements of the aziridine ring could lead to the discovery of new heterocyclic scaffolds. nih.govacs.org Furthermore, the unique electronic properties of the phosphonate group may enable currently unknown modes of activation and functionalization of the aziridine ring. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound from batch to continuous flow processes represents a significant leap forward in terms of efficiency, safety, and scalability. nih.gov Flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. nih.gov Future research should focus on developing robust and reliable flow protocols for the synthesis of this compound and its derivatives.

Furthermore, the integration of these flow processes with automated synthesis platforms can accelerate the discovery of new derivatives with desired properties. nih.govsciengine.comsigmaaldrich.comsciengine.comnih.gov High-throughput experimentation, enabled by automation, allows for the rapid screening of reaction conditions and the synthesis of libraries of compounds for biological evaluation. sciengine.comsciengine.com This approach is particularly valuable for the optimization of reaction yields and the discovery of novel bioactive molecules.

TechnologyPotential Advantages for this compound SynthesisFuture Research Focus
Flow Chemistry Improved safety, scalability, and control over reaction parameters. nih.govDevelopment of continuous flow reactors, optimization of reaction conditions in flow.
Automated Synthesis High-throughput screening of reaction conditions and synthesis of compound libraries. nih.govsigmaaldrich.comnih.govIntegration of analytical techniques for real-time monitoring, development of self-optimizing reaction platforms.
Microfluidics Precise control over mixing and reaction times at the microscale.Miniaturization of synthetic processes, investigation of reaction kinetics.

Design of Multifunctional Aziridinylphosphonate Scaffolds

The this compound core can serve as a versatile scaffold for the design of multifunctional molecules with tailored properties. nih.govrsc.org By strategically introducing additional functional groups, it is possible to create compounds with enhanced biological activity, improved pharmacokinetic profiles, or novel material properties. nih.govrsc.org

Future research in this area should focus on the rational design of such scaffolds based on a deep understanding of structure-activity relationships. For example, the incorporation of pharmacophoric groups could lead to the development of new drug candidates. The synthesis of phosphonate-based polymers and materials is another promising direction, with potential applications in drug delivery and tissue engineering. rsc.org The ability to precisely control the architecture and functionality of these scaffolds will be crucial for realizing their full potential. researchgate.netresearchgate.netaps.org

Advanced Spectroscopic and In Situ Mechanistic Characterization Techniques

A comprehensive understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for the rational design of improved synthetic methods and novel applications. While standard spectroscopic techniques provide valuable structural information, the use of advanced and in-situ methods can offer deeper insights into the transient species and reaction pathways involved.

Operando spectroscopy, which involves the simultaneous measurement of catalytic performance and spectroscopic data under reaction conditions, is a powerful tool for elucidating reaction mechanisms. nih.govnih.govyoutube.comyoutube.comyoutube.com Techniques such as in-situ NMR, IR, and Raman spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. youtube.comyoutube.com These experimental studies, when combined with computational modeling, can provide a detailed picture of the reaction landscape and guide the development of more efficient and selective transformations.

Expansion into Materials Science and Supramolecular Chemistry Applications

The unique properties of the phosphonate group, such as its ability to coordinate with metal ions and form strong hydrogen bonds, make this compound an attractive building block for the construction of novel materials and supramolecular assemblies. nih.govaps.orgacs.orgprinceton.eduphosphonates.orgacs.orgnih.govnih.gov

In materials science, the incorporation of this compound into polymers could lead to materials with enhanced flame retardancy, thermal stability, or adhesive properties. mdpi.com The phosphonate moiety can also be used to functionalize surfaces, creating materials with tailored wettability or biocompatibility. In the realm of supramolecular chemistry, the self-assembly of aziridinylphosphonate derivatives could lead to the formation of well-defined nanostructures with potential applications in catalysis, sensing, and drug delivery. nih.govaps.orgacs.orgprinceton.edunih.govnih.gov The exploration of these avenues will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Q & A

Q. What are the primary synthetic routes for diethyl aziridin-2-ylphosphonate, and how do their yields compare?

Two main methods are employed:

  • Classical Gabriel-Cromwell Reaction : Starts with vinyl phosphonate, which is brominated to 1,2-dibromoethyl phosphonate. Subsequent HBr elimination and reaction with primary amines yield aziridinyl phosphonates (e.g., diethyl 1-benzylaziridin-2-ylphosphonate, 88.9% yield) .
  • Modified Gabriel-Cromwell Reaction : Uses acetyl phosphonate as the starting material, reacted with DBU and tosyl chloride to form α-tosylated vinyl phosphonate. Reaction with amines produces aziridinyl phosphonates with comparable yields (e.g., diethyl 1-cyclohexylaziridin-2-ylphosphonate, 88.9% yield) . Both methods achieve yields >85%, but the modified route offers broader substrate flexibility due to milder conditions .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • NMR Spectroscopy :
  • ¹H NMR identifies proton environments (e.g., δ2.04–1.95 for cyclohexyl substituents in diethyl 1-cyclohexylaziridin-2-ylphosphonate) .
  • ³¹P NMR confirms phosphonate structure (e.g., δ23.36 for PCH in aziridinyl phosphonates) .
  • ¹³C NMR resolves carbon-phosphorus coupling (e.g., δ30.78, JP-C = 219.2 Hz for PCH) .
    • IR Spectroscopy : Detects functional groups (e.g., 1245 cm⁻¹ for P=O stretching) .
    • HRMS-EI : Validates molecular formulas (e.g., m/z 262.1569 for C₁₂H₂₅NO₃P) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Catalyst Selection : Use of DBU as a base in the modified Gabriel-Cromwell reaction enhances α-tosylation efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., THF) improve amine reactivity in aziridine ring closure .
  • Temperature Control : Room-temperature reactions minimize side products (e.g., polymerization of intermediates) .
  • Purification : Silica gel chromatography with EtOAc/hexane gradients isolates products with >95% purity .

Q. How do substituents on the aziridine nitrogen affect reactivity and biological activity?

  • Steric Effects : Bulky groups (e.g., cyclohexyl) reduce ring-opening reactivity but enhance thermal stability .
  • Electronic Effects : Electron-withdrawing groups (e.g., benzyl) increase electrophilicity, facilitating nucleophilic attacks .
  • Biological Activity : Substituted derivatives (e.g., 1-(1-hydroxybutan-2-yl)aziridin-2-ylphosphonate) show variable antibacterial efficacy depending on substituent hydrophobicity and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in biological activity data for aziridinyl phosphonates?

  • Dose-Response Analysis : Establish minimum inhibitory concentrations (MICs) to differentiate true activity from assay artifacts .
  • Structural-Activity Relationships (SAR) : Compare substituent effects across analogs (e.g., cyclohexyl vs. benzyl groups) to identify pharmacophores .
  • Methodological Validation : Replicate assays under standardized conditions (e.g., nutrient agar dilution for bacterial tests) to minimize variability .

Q. What safety protocols are critical when handling this compound precursors?

  • Hazard Analysis : Pre-experiment risk assessments for diazo compounds (e.g., explosivity) and phosphonates (e.g., toxicity) .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Methodological Considerations

Q. How to design experiments evaluating aziridinyl phosphonates as enzyme inhibitors?

  • Enzyme Selection : Target enzymes with nucleophilic active sites (e.g., proteases, phosphatases) due to aziridine's electrophilic nature .
  • Kinetic Assays : Monitor time-dependent inactivation using fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) .
  • Crystallography : Co-crystallize inhibitors with enzymes to map binding modes (e.g., P-O interactions in phosphonate-enzyme complexes) .

Q. What computational tools predict the stability of aziridinyl phosphonates in aqueous environments?

  • pKa Calculations : Estimate aziridine ring-opening propensity using DFT methods (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in explicit solvent models (e.g., TIP3P water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.